

# Synthesis of 7-Methylguanosine Cap Analogs Utilizing Thioguanosine: Application Notes and Protocols

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## Compound of Interest

Compound Name: 7-Methyl-6-thioguanosine

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These application notes provide a detailed overview and experimental protocols for the synthesis of 7-methylguanosine (m7G) cap analogs incorporating 6-thioguanosine (<sup>6</sup>SG). The inclusion of <sup>6</sup>SG, a photo-activatable nucleoside, allows for the production of capped mRNA transcripts that can be used for selective photo-crosslinking studies with cap-binding proteins. [1][2] This methodology is particularly valuable for investigating the intricate interactions between the mRNA cap structure and the cellular machinery involved in translation and mRNA metabolism.

The protocols outlined below describe a straightforward and efficient chemical synthesis route to produce anti-reverse cap analogs (ARCAs) containing <sup>6</sup>SG.[2] These ARCAs ensure the correct orientation of the cap analog during in vitro transcription, leading to homogeneously capped mRNA.[3][4] Furthermore, the synthesized analogs demonstrate a high affinity for the eukaryotic initiation factor 4E (eIF4E), a key protein in cap-dependent translation, and are efficiently incorporated into mRNA transcripts by common RNA polymerases.[2]

## Data Presentation

The following table summarizes the key quantitative data for the synthesized 6-thioguanosine-containing cap analogs.

Compound ID	Structure	Yield (%)	Association Constant (K_AS) for eIF4E (10 <sup>5</sup> M <sup>-1</sup> )
1	m <sub>2</sub> <sup>7</sup> ,2'-O <sup>-</sup> Gppp <sup>6</sup> SG	48	8.8 ± 0.5
2a (D1)	m <sub>2</sub> <sup>7</sup> ,2'-O <sup>-</sup> GppSp <sup>6</sup> SG	54 (as a mixture of diastereomers)	12.0 ± 0.7
2b (D2)	m <sub>2</sub> <sup>7</sup> ,2'-O <sup>-</sup> GppSp <sup>6</sup> SG	54 (as a mixture of diastereomers)	10.1 ± 0.6

Table 1: Summary of yields and binding affinities for 6-thioguanosine cap analogs. Yields are based on the coupling reaction. Association constants were determined by fluorescence quenching titration. Data sourced from Nowakowska et al., 2014.[\[2\]](#)

## Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of 6-thioguanosine-containing m7G cap analogs.

### Protocol 1: Synthesis of 6-Thioguanosine-5'-monophosphate (<sup>6</sup>SGMP)

This protocol describes the phosphorylation of commercially available 6-thioguanosine.

Materials:

- 6-Thioguanosine
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Triethyl phosphate
- Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
- DEAE Sephadex A-25 resin

- Deionized water

Procedure:

- Co-evaporate 6-thioguanosine with anhydrous pyridine and then dissolve in triethyl phosphate.
- Cool the solution to 0°C in an ice bath.
- Add phosphorus oxychloride dropwise while stirring.
- Continue stirring at 0°C for 2-3 hours.
- Quench the reaction by adding 1 M TEAB buffer (pH 7.5).
- Stir the mixture for 1 hour at room temperature.
- Dilute the reaction mixture with deionized water and apply it to a DEAE Sephadex A-25 column pre-equilibrated with 50 mM TEAB buffer.
- Wash the column with the equilibration buffer.
- Elute the product with a linear gradient of 0.05-1.0 M TEAB buffer.
- Collect fractions containing the product, pool them, and lyophilize to obtain <sup>6</sup>SGMP as a triethylammonium salt. The conversion is nearly quantitative, with an isolated yield of approximately 86%.<sup>[2]</sup>

## Protocol 2: Synthesis of 6-Thioguanosine-5'-phosphorimidazolid (6SGMP-Im)

This protocol describes the activation of <sup>6</sup>SGMP for the subsequent coupling reaction.

Materials:

- <sup>6</sup>SGMP (triethylammonium salt)
- Triphenylphosphine (PPh<sub>3</sub>)

- 2,2'-Dithiodipyridine
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous diethyl ether

Procedure:

- Dissolve  $^6\text{SGMP}$  in anhydrous DMF.
- Add triphenylphosphine and 2,2'-dithiodipyridine to the solution.
- Stir the mixture at room temperature for 30 minutes.
- Add imidazole and continue stirring for an additional 2-3 hours at room temperature.
- Monitor the reaction progress by TLC or HPLC.
- Upon completion, precipitate the product by adding anhydrous diethyl ether.
- Centrifuge to collect the precipitate and wash it several times with anhydrous diethyl ether.
- Dry the resulting  $^6\text{SGMP-Im}$  under vacuum for immediate use in the next step.

## Protocol 3: Synthesis of $\text{m}_2^7, 2'^\text{-O}\text{Gppp}^6\text{SG}$ Cap Analogs (1 and 2)

This protocol details the coupling of  $^6\text{SGMP-Im}$  with the appropriate diphosphate to form the final cap analog.

Materials:

- $^6\text{SGMP-Im}$
- $\text{N}^7, 2'\text{-O-dimethylguanosine 5'-diphosphate}$  ( $\text{m}_2^7, 2'^\text{-O}\text{GDP}$ ) or its  $\beta$ -phosphorothioate counterpart ( $\text{m}_2^7, 2'^\text{-O}\text{GDP}\beta\text{S}$ )

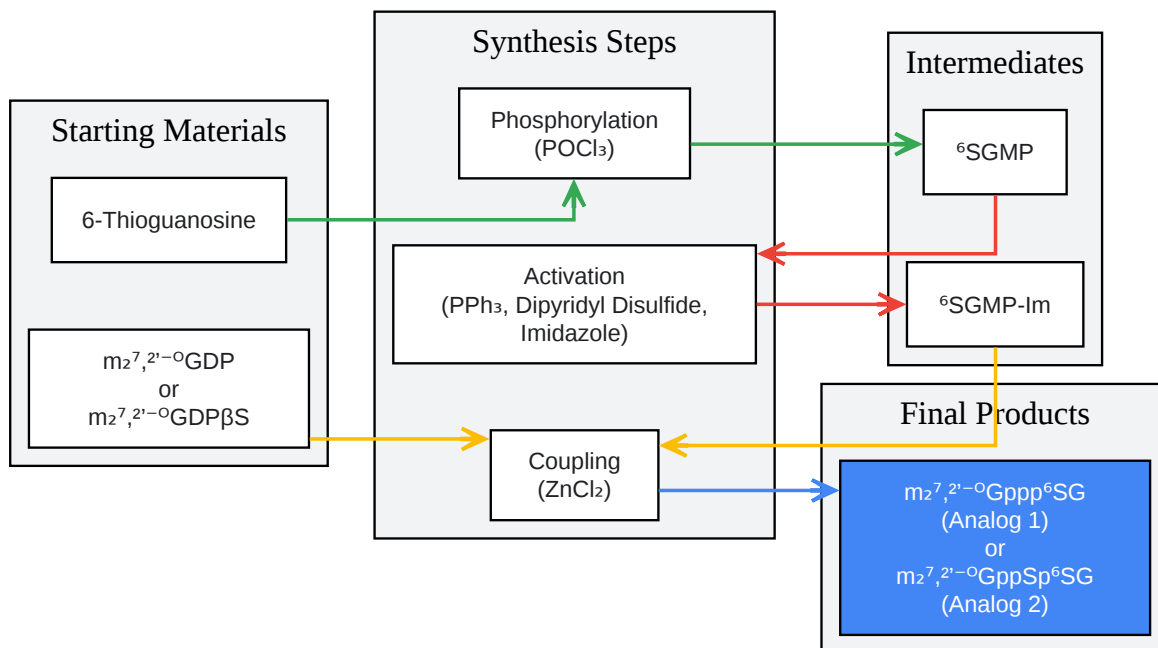
- Anhydrous DMF
- Zinc chloride ( $\text{ZnCl}_2$ )
- DEAE Sephadex A-25 resin
- Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
- Semi-preparative reversed-phase HPLC system

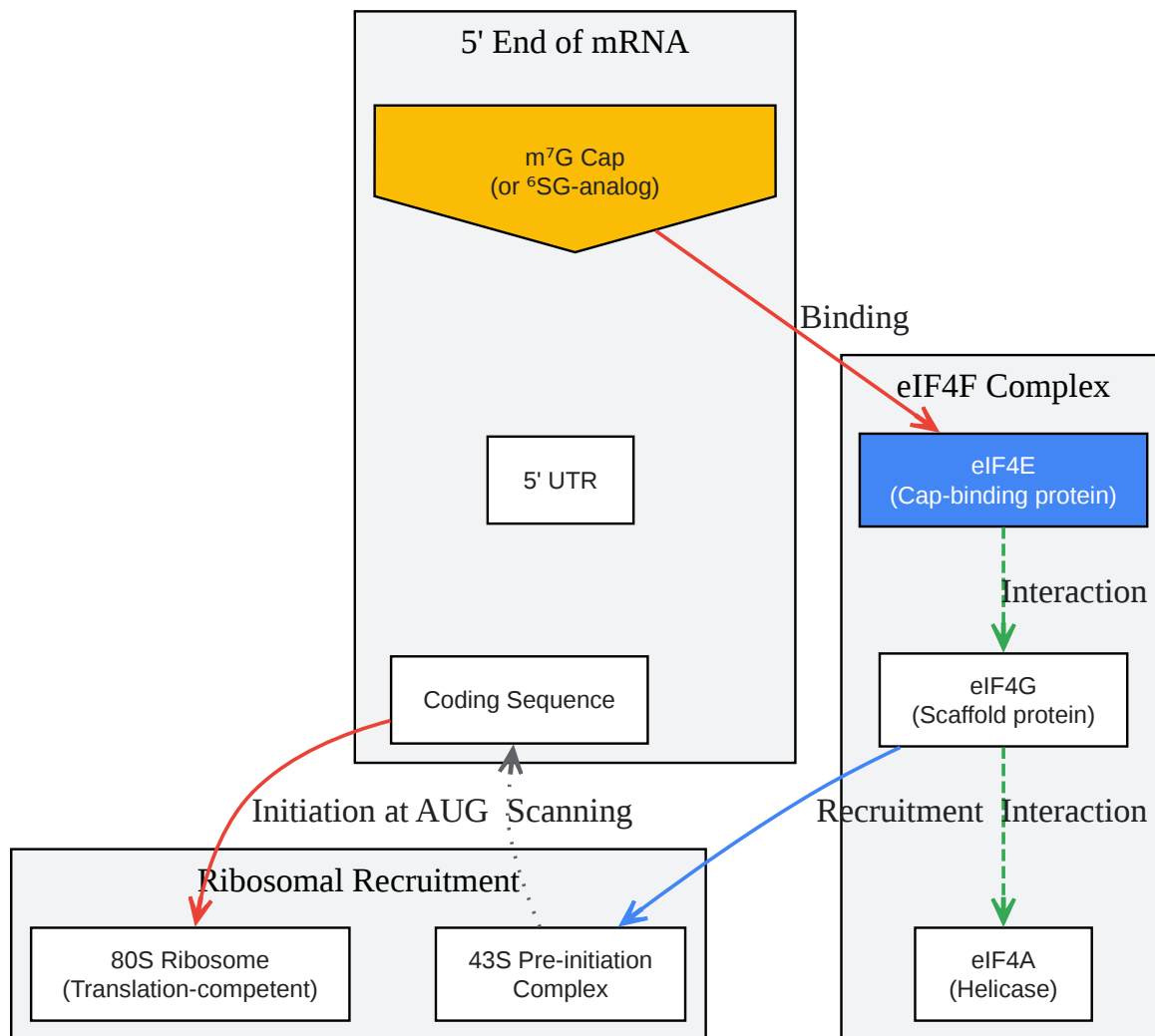
#### Procedure:

- Dissolve  $^6\text{SGMP-Im}$  and either  $\text{m}_2^{7,2'}\text{-}^{\text{O}}\text{GDP}$  or  $\text{m}_2^{7,2'}\text{-}^{\text{O}}\text{GDP}\beta\text{S}$  in anhydrous DMF.
- Add anhydrous zinc chloride to the solution to catalyze the coupling reaction.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction by analytical RP-HPLC.
- Quench the reaction by adding water.
- Purify the crude product by ion-exchange chromatography on a DEAE Sephadex A-25 column, eluting with a linear gradient of TEAB buffer (0.05-1.0 M).
- Collect, pool, and lyophilize the fractions containing the desired cap analog. The yields for compounds 1 and 2 are approximately 48% and 54%, respectively.<sup>[2]</sup>
- For compound 2, which is a mixture of P-diastereomers (2a and 2b), further purification can be achieved by semi-preparative reversed-phase HPLC to isolate the individual diastereomers.<sup>[2]</sup>

## Visualizations

### Diagram 1: Synthetic Workflow for $^6\text{SG}$ -Containing Cap Analogs





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